(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine
Description
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS: 1119451-11-4, MW: 175.23 g/mol) is a benzimidazole derivative featuring a methanamine group at the 2-position and methyl substituents at the 4- and 5-positions of the fused benzene ring. Its structure combines the aromatic stability of benzimidazole with the reactivity of a primary amine, making it a versatile intermediate in medicinal chemistry and materials science .
Key applications include:
- Antimicrobial agent synthesis: Used as a precursor for 4-thiazolidinone derivatives targeting bacterial and fungal pathogens .
- Pyrrole-based hybrids: Employed in Paal-Knorr reactions to generate pharmacologically relevant pyrrole-benzimidazole hybrids .
- Structure-activity relationship (SAR) studies: Modifications to its core structure help optimize bioactivity in TRPV-1 antagonists and anti-inflammatory agents .
Properties
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHWCQLKPLUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260322 | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-11-4 | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and benzimidazole ring undergo oxidation under controlled conditions:
Key Findings :
-
N-Oxidation occurs selectively at the benzimidazole nitrogen, forming stable N-oxide species. This reaction is pH-dependent, with optimal yields in neutral to slightly acidic conditions .
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Strong oxidants like KMnO₄ degrade the methyl substituents, leading to carboxylic acid derivatives.
Reduction Reactions
The methanamine group participates in reductive alkylation or hydrogenation:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine alkylation | Formaldehyde + NaBH₃CN | N-methylated derivatives | |
| Catalytic hydrogenation | H₂, Pd/C or Raney Ni | Saturated benzimidazoline derivatives |
Key Findings :
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Reductive alkylation with formaldehyde produces N,N-dimethylated amines, enhancing lipophilicity for drug-delivery applications .
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Hydrogenation of the benzimidazole ring is incomplete under mild conditions but yields fully saturated products at high pressures (>5 atm H₂) .
Substitution Reactions
The amine group and methyl substituents are sites for nucleophilic and electrophilic substitutions:
Key Findings :
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Alkylation with methyl iodide occurs at the primary amine, forming water-soluble quaternary salts .
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Nitration under mixed-acid conditions targets the electron-rich positions adjacent to methyl groups.
Condensation and Cyclization
The amine group facilitates Schiff base formation and heterocycle synthesis:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Schiff base formation | Aldehydes/ketones in ethanol | Imine-linked conjugates | |
| Mannich reaction | Formaldehyde + secondary amine | Aminomethylated derivatives |
Key Findings :
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Schiff bases formed with aromatic aldehydes exhibit enhanced antimicrobial activity .
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Mannich reactions introduce tertiary amine moieties, improving solubility in polar solvents .
Complexation Reactions
The benzimidazole nitrogen acts as a ligand for metal ions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Coordination complexes | Au(I), Ag(I), or Pt(II) salts | Metal-NHC (N-heterocyclic carbene) complexes |
Key Findings :
-
Silver oxide-mediated reactions generate stable Ag(I) complexes, characterized by X-ray crystallography .
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Gold(I) complexes exhibit catalytic activity in cross-coupling reactions .
Degradation Pathways
Stability studies reveal pH-dependent decomposition:
Key Findings :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine, as anticancer agents. For instance, a series of benzimidazole complexes were shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells .
Case Study:
A study demonstrated that certain benzimidazole complexes exhibited IC50 values as low as 5.2 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
Neurological Applications
The compound has been explored for its role in modulating ion channels associated with neurological disorders. Benzimidazole derivatives have been identified as inhibitors of sodium channels, which are crucial in treating conditions like epilepsy and neuropathic pain .
Case Study:
Research indicated that specific benzimidazole compounds could enhance the activity of sodium channels under pathological conditions, suggesting their potential as therapeutic agents for neurological disorders .
Antibacterial Properties
Benzimidazole derivatives have also shown promise in antibacterial applications. Studies have reported that certain complexes exhibit significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Data Table: Antibacterial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Complex 1 | Staphylococcus aureus | 15 μg/mL |
| Benzimidazole Complex 2 | Escherichia coli | 20 μg/mL |
| This compound | Staphylococcus aureus | 12 μg/mL |
Structure-Based Drug Design
The compound has been utilized in structure-based drug design approaches to optimize binding affinities for target proteins. For example, modifications at various positions on the benzimidazole core have resulted in improved potency against specific biological targets such as SOS1, a protein involved in RAS signaling pathways .
Data Table: Structure-Activity Relationship (SAR) Studies
| Modification Position | Compound Variant | EC50 (μM) | Relative Percent Activation (%) |
|---|---|---|---|
| 2-position | 2-Piperazino | 23.2 | 85 |
| 4-position | 4-Fluoro | 63.0 | 75 |
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Substituent Effects on Benzimidazole Derivatives
Table 2: Reaction Performance in Key Syntheses
Table 3: Bioactivity Comparison
Physicochemical Properties
Table 4: Physical Property Comparison
Biological Activity
(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is a compound characterized by its benzimidazole core, which contributes to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN with a molecular weight of approximately 175.23 g/mol. The compound features two methyl groups at the 4 and 5 positions of the benzimidazole ring, which may enhance its solubility and reactivity with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Preliminary studies suggest potential interactions that could lead to therapeutic effects in different disease models.
Anticancer Potential
Research indicates that compounds with a benzimidazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the activity of BCL6, a transcriptional repressor implicated in tumorigenesis. Inhibitors targeting BCL6 have demonstrated selective degradation of this protein in lymphoma models, suggesting that this compound could possess similar properties .
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The structural modifications in this compound may enhance its antimicrobial efficacy compared to other benzimidazole derivatives .
In Vivo Studies
A study investigating the effects of benzimidazole derivatives on cancer cell lines found that certain modifications led to increased potency against specific types of tumors. For example, compounds with similar structures exhibited enhanced cell permeability and cytotoxicity against prostate cancer cells .
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural variations affect the biological activity of benzimidazole derivatives. The presence of methyl groups at specific positions has been correlated with improved solubility and bioavailability, which are critical for therapeutic efficacy .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to other benzimidazole derivatives:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHN | Two methyl groups at positions 4 and 5 | Potential anticancer and antimicrobial |
| (1H-benzo[d]imidazol-2-yl)methanamine | CHN | Lacks methyl groups at positions 4 and 5 | Moderate activity |
| (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine | CHN | Contains one methyl group at position 1 | Reduced potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
